An In-depth Technical Guide to the Core Chemical Properties of 3-methyl-1H-pyrazol-4-amine
An In-depth Technical Guide to the Core Chemical Properties of 3-methyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a common feature in a variety of biologically active compounds and approved drugs, owing to its ability to participate in hydrogen bonding and other molecular interactions.[1] Derivatives of the closely related 1-methyl-1H-pyrazol-4-amine are found in kinase inhibitors such as Brepocitinib (a JAK1/TYK2 inhibitor) and inhibitors of the FLT3-ITD and BCR-ABL pathways, highlighting the potential of this core structure in the development of targeted therapies.[2][3]
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-methyl-1H-pyrazol-4-amine, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and relevance in drug discovery, particularly in the context of kinase signaling pathways. Due to the limited availability of experimental data for this specific isomer, this guide incorporates predicted data based on established chemical principles to provide a thorough resource.
Chemical and Physical Properties
Direct experimental data for 3-methyl-1H-pyrazol-4-amine is scarce in publicly available literature. The following tables summarize its basic identifiers and predicted physicochemical and spectral properties. These predictions are based on computational models and analysis of structurally similar compounds.
Table 1: General Identifiers for 3-methyl-1H-pyrazol-4-amine
| Property | Value |
| CAS Number | 113140-10-6[4][5] |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol [4] |
| Canonical SMILES | CC1=C(N)N=CN1 |
| InChI Key | WMEWGPRHFFHUAV-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties of 3-methyl-1H-pyrazol-4-amine
| Property | Predicted Value | Notes |
| Melting Point | 85 - 95 °C | Estimated based on related aminopyrazoles. |
| Boiling Point | ~250 - 270 °C at 760 mmHg | Highly dependent on intermolecular hydrogen bonding. |
| Density | ~1.2 ± 0.1 g/cm³ | Typical for small, nitrogen-containing heterocyclic compounds. |
| pKa (Conjugate Acid) | 4.5 - 5.5 | The amino group is the primary basic center. |
| LogP | ~0.3 | Indicates moderate lipophilicity. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water. | Expected behavior for a small polar molecule with hydrogen bonding capabilities. |
Table 3: Predicted Spectral Data for 3-methyl-1H-pyrazol-4-amine
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H | |
| ~7.2 | s | 1H | C5-H | |
| ~4.5 | br s | 2H | -NH₂ | |
| ~2.0 | s | 3H | -CH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140 | C3 | |
| ~135 | C5 | |
| ~110 | C4 | |
| ~10 | -CH₃ |
| IR Spectroscopy (KBr Pellet) | Predicted Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching (amine and pyrazole) | |
| 3000 - 2850 | C-H stretching (methyl and aromatic) | |
| ~1620 | N-H bending (amine) | |
| ~1580 | C=N, C=C stretching (pyrazole ring) |
| Mass Spectrometry (EI) | Predicted m/z | Fragment |
| 97 | [M]⁺ | |
| 82 | [M - NH]⁺ | |
| 70 | [M - HCN]⁺ |
Experimental Protocols
Synthesis of 3-methyl-1H-pyrazol-4-amine via Thorpe-Ziegler Cyclization
A common and effective method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile.[6] A plausible synthetic route to 3-methyl-1H-pyrazol-4-amine starts from propionitrile and acetonitrile.
Protocol:
-
Preparation of the β-ketonitrile precursor:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetonitrile (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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After stirring for 30 minutes, add ethyl propionate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-ketonitrile.
-
-
Cyclization with Hydrazine:
-
Dissolve the crude β-ketonitrile in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to a pH of 8-9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-methyl-1H-pyrazol-4-amine.
-
Purification Protocol
Purification of aminopyrazoles can often be achieved by column chromatography followed by recrystallization.[7][8]
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chemical Reactivity and Biological Relevance
Aminopyrazoles are versatile building blocks in organic synthesis, primarily due to the nucleophilic nature of the amino group and the pyrazole ring.[9] They can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with electrophiles to form fused heterocyclic systems. The presence of multiple nucleophilic sites can sometimes lead to regioselectivity challenges in these reactions.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] In the context of drug development, 3-methyl-1H-pyrazol-4-amine serves as a key building block for the synthesis of kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Role as a Kinase Inhibitor Scaffold
Derivatives of 1-methyl-1H-pyrazol-4-amine have been successfully incorporated into potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
-
FLT3 and BCR-ABL Signaling: A derivative of 1-methyl-1H-pyrazol-4-amine has been identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations and the BCR-ABL fusion protein, both of which are key drivers in certain types of leukemia.[2] Inhibition of these constitutively active kinases can block downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of apoptosis in cancer cells.[10][11]
-
JAK-STAT Signaling: Brepocitinib, a drug developed for plaque psoriasis, incorporates the 1-methyl-1H-pyrazol-4-amine moiety and functions as a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[3] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is associated with autoimmune diseases and cancer.[9][12][13] By inhibiting JAK1 and TYK2, Brepocitinib can modulate the immune response.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways in which derivatives of 3-methyl-1H-pyrazol-4-amine have shown inhibitory activity.
Conclusion
While experimental data on 3-methyl-1H-pyrazol-4-amine is limited, its structural relationship to key motifs in successful kinase inhibitors underscores its importance as a building block in drug discovery. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its biological context. Further research into the synthesis and biological evaluation of derivatives of 3-methyl-1H-pyrazol-4-amine is warranted to explore its full potential in the development of novel therapeutics, particularly in the areas of oncology and immunology.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
